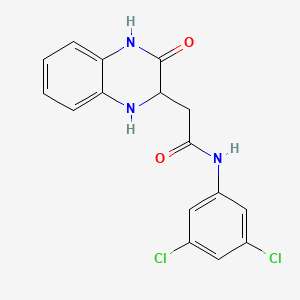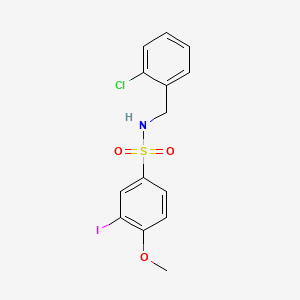![molecular formula C27H31N3O4S B4185624 N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B4185624.png)
N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE
Descripción general
Descripción
N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Acylation: The piperazine derivative is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the oxoethyl group.
Sulfonation: The final step involves the sulfonation of the acylated piperazine derivative with methoxybenzenesulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter levels and influencing various physiological processes. The sulfonamide group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: Shares the piperazine core structure but differs in the functional groups attached.
Methylbenzylpiperazine: Another piperazine derivative with stimulant properties.
2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide: Similar in structure but with different substituents.
Uniqueness
N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-22-13-14-25(34-2)26(19-22)35(32,33)30(24-11-7-4-8-12-24)21-27(31)29-17-15-28(16-18-29)20-23-9-5-3-6-10-23/h3-14,19H,15-18,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXIVKFLAHAPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4185545.png)

![METHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4185573.png)
![2-[(isobutoxycarbonyl)amino]butyl (2,3-dimethylphenyl)carbamate](/img/structure/B4185585.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4185591.png)

![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4185603.png)
![4-[(3-acetyl-7-ethyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4185605.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4185613.png)
![N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)
![2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B4185642.png)
![N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
